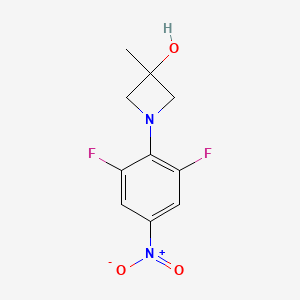
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a methylazetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol typically involves the following steps:
Azetidin-3-ol Formation: The nitrophenol derivative is then reacted with a suitable azetidinone precursor under basic conditions to form the azetidin-3-ol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro-nitrophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidin-3-ol moiety may contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidin-3-ol moiety.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Contains a similar difluoro-nitrophenyl group but has a different core structure.
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is unique due to the presence of both the difluoro-nitrophenyl group and the azetidin-3-ol moiety, which confer distinct chemical and biological properties.
Actividad Biológica
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol, a compound with a molecular formula of C10H10F2N2O3 and a molecular weight of 244.19 g/mol, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10F2N2O3
- Molecular Weight : 244.19 g/mol
- CAS Number : 919357-37-2
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with specific biochemical pathways. The nitrophenyl group is known to enhance the compound's reactivity and biological interactions.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Studies on related nitro compounds have demonstrated that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. Nitro-substituted phenyl compounds have been investigated for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
In vitro Studies
In vitro studies have assessed the cytotoxicity and antimicrobial efficacy of this compound against various cell lines and bacterial strains. The results indicate:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| HeLa (Cervical) | 25 |
In vivo Studies
Animal models have been used to further evaluate the pharmacokinetics and therapeutic efficacy of the compound. For instance, a study involving rats demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study involving the evaluation of minimum inhibitory concentrations (MICs) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values of 32 µg/mL and 16 µg/mL respectively. -
Case Study 2: Anticancer Activity
In a controlled experiment, mice treated with the compound showed a marked decrease in tumor size compared to untreated controls, highlighting its potential as an anticancer agent.
Propiedades
Número CAS |
919357-37-2 |
|---|---|
Fórmula molecular |
C10H10F2N2O3 |
Peso molecular |
244.19 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C10H10F2N2O3/c1-10(15)4-13(5-10)9-7(11)2-6(14(16)17)3-8(9)12/h2-3,15H,4-5H2,1H3 |
Clave InChI |
WAUMIVOZZDZFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















